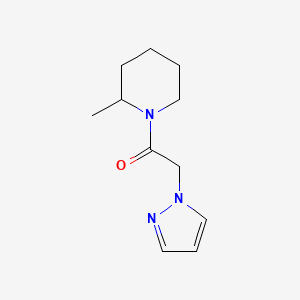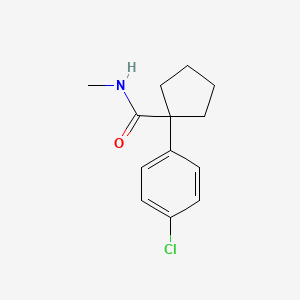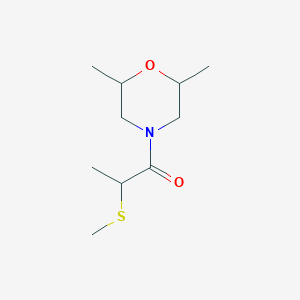
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide, also known as MMCM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the morpholine family and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of calcium ion channels and as a modulator of G protein-coupled receptors. This leads to a range of effects on the cells and systems in which it is used, including changes in membrane potential, neurotransmitter release, and intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of calcium ion channels and G protein-coupled receptors. It has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, this compound has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide in lab experiments is its unique properties, which allow for the study of a range of biological systems. Additionally, this compound is relatively easy to synthesize and has been found to be stable under a range of conditions. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. One area of interest is the development of new pain medications based on the analgesic properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems. There is also potential for the development of new anti-inflammatory medications based on the anti-inflammatory effects of this compound. Overall, this compound is a valuable tool for scientific research and has the potential to lead to the development of new medications and treatments for a range of conditions.
Métodos De Síntesis
The synthesis of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide involves the reaction of 4-methylphenyl isocyanate with 3-methylmorpholine in the presence of a catalyst. The resulting product is then further purified by recrystallization. This method has been found to be effective in producing high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been widely used in scientific research due to its unique properties. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological systems. This compound has been used to study the effects of calcium ion channels in cells, as well as the role of G protein-coupled receptors in signal transduction. It has also been used in studies of the central nervous system, including the effects of opioids on pain perception.
Propiedades
IUPAC Name |
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-5-12(6-4-10)14-13(16)15-7-8-17-9-11(15)2/h3-6,11H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGZGMIMPGLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)




![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)



